molecular formula C10H8ClF3O2 B14035225 1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one

Cat. No.: B14035225
M. Wt: 252.62 g/mol
InChI Key: IGKUEAHOWZFFBH-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C11H9ClF4O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a fluorophenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethoxy)-2-fluorobenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(difluoromethoxy)-2-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-2-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-5(15)8(11)6-3-2-4-7(9(6)12)16-10(13)14/h2-4,8,10H,1H3

InChI Key

IGKUEAHOWZFFBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)F)Cl

Origin of Product

United States

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